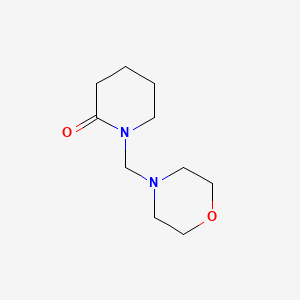

1-(Morpholinomethyl)piperidin-2-one

CAS No.: 259133-23-8

Cat. No.: VC4810184

Molecular Formula: C10H18N2O2

Molecular Weight: 198.266

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 259133-23-8 |

|---|---|

| Molecular Formula | C10H18N2O2 |

| Molecular Weight | 198.266 |

| IUPAC Name | 1-(morpholin-4-ylmethyl)piperidin-2-one |

| Standard InChI | InChI=1S/C10H18N2O2/c13-10-3-1-2-4-12(10)9-11-5-7-14-8-6-11/h1-9H2 |

| Standard InChI Key | NEDSEXCXEDYYMP-UHFFFAOYSA-N |

| SMILES | C1CCN(C(=O)C1)CN2CCOCC2 |

Introduction

Structural and Chemical Classification

1-(Morpholinomethyl)piperidin-2-one is a substituted piperidinone with a morpholine moiety. Piperidinones are six-membered lactams, while morpholine is a six-membered saturated heterocycle containing one oxygen and one nitrogen atom. The compound’s molecular formula (C₁₀H₁₈N₂O₂) and molecular weight (198.26 g/mol) reflect its relatively small size and moderate polarity.

Key structural features include:

-

Piperidinone core: A nitrogen-containing lactam ring, contributing to hydrogen-bonding capacity.

-

Morpholinomethyl group: Enhances solubility and enables interactions with biological targets via the morpholine’s electron-rich nitrogen.

-

Electron-rich environment: Facilitates electrophilic substitutions and metal-coordination reactions.

This structural design positions the compound as a versatile intermediate for synthesizing complex heterocycles and bioactive molecules .

Synthesis and Chemical Reactivity

Synthesis Methods

Multiple synthetic strategies have been reported for 1-(Morpholinomethyl)piperidin-2-one and related derivatives:

Organophotocatalysis has emerged as a particularly efficient route, enabling one-step synthesis from readily available substrates . For example, the [1 + 2 + 3] strategy uses inorganic ammonium salts, alkenes, and unsaturated carbonyl compounds under photocatalytic conditions to form substituted piperidinones .

Reactivity and Functionalization

The compound’s reactivity is governed by its lactam and morpholine groups:

-

Lactam ring: Participates in nucleophilic acyl substitutions, ring-opening reactions, and metal coordination.

-

Morpholinomethyl group: Acts as a leaving group or stabilizes intermediates during cyclization.

In antiviral drug development, modifications to the piperidine ring (e.g., hydroxylation, alkylation) have been explored to improve solubility without compromising potency . For instance, introducing a hydroxyl group at the C3 position of the piperidine ring yielded derivatives with enhanced antiviral activity (EC₅₀ = 60 nM) against measles virus .

Pharmacological Applications

Antiviral Activity

1-(Morpholinomethyl)piperidin-2-one derivatives have demonstrated potent activity against the measles virus (MeV). A key study identified compound 2o (EC₅₀ = 2.5 μM in CPE inhibition assays), which showed improved solubility (60 μg/mL) compared to earlier analogs . Structural modifications, such as replacing the hydroxyl group with morpholine, optimized pharmacokinetic properties while maintaining nanomolar potency in virus yield reduction assays (EC₅₀ = 60 nM) .

| Compound | EC₅₀ (CPE Inhibition, μM) | Solubility (μg/mL) | Virus Titer Reduction (EC₅₀, nM) |

|---|---|---|---|

| 2 | 2.0 | <15 | 14 |

| 2k | 2.7 | 62 | 100 |

| 2o | 2.5 | 60 | 60 |

Data adapted from antiviral screening against MeV-Alaska strain .

Antitumor Activity

Piperidine derivatives coupled with quinoxaline or benzimidazole motifs have been synthesized via Mamedov rearrangement. These compounds exhibit cytotoxicity in cancer cell lines, with morpholine-substituted derivatives showing improved selectivity .

Physicochemical Properties

The compound’s properties are critical for its biological performance:

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 198.26 g/mol | |

| LogP (oct/wat) | ~2.93 (estimated) | |

| Solubility (H₂O) | Moderate (60 μg/mL range) | |

| Metabolic Stability | 69% parent remaining (human S9) |

Structure-Activity Relationships (SAR)

SAR studies highlight the importance of substituents on the piperidine and morpholine rings:

-

Piperidine modifications:

-

Morpholine interactions:

For antiviral agents, preserving the pyrazole and phenyl groups is critical, while piperidine modifications are tolerated .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume